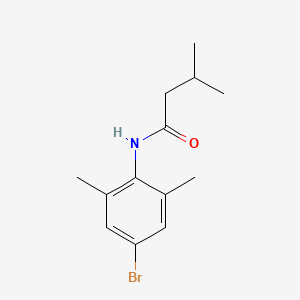![molecular formula C19H17ClO4 B5779804 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, also known as CDMB or Compound 1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. Specifically, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for preventing the growth and spread of tumors. It also reduces the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. Additionally, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and neuroprotective properties make it a versatile compound with potential applications in a range of diseases. However, one limitation of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one research. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one and its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one in humans, which will be critical for its eventual use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-ethylcoumarin with 2-methoxybenzyl chloride in the presence of potassium carbonate and cesium fluoride. The resulting intermediate is then treated with 6-chloro-1,3-benzoxazine-2,4-dione to yield the final product.
Aplicaciones Científicas De Investigación
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-chloro-4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-12-8-19(21)24-17-10-18(15(20)9-14(12)17)23-11-13-6-4-5-7-16(13)22-2/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCSAXSUZQQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)



![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)

![(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid](/img/structure/B5779824.png)